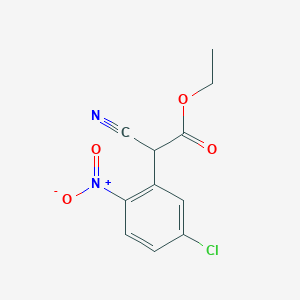

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

Beschreibung

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate (CAS: Not explicitly provided; referred to as S2h in ) is a cyanoacetate ester derivative featuring a substituted phenyl ring with chlorine and nitro groups at the 5- and 2-positions, respectively. This compound is synthesized via condensation of ethyl cyanoacetate with an acid chloride precursor under mild conditions (room temperature, ethanol solvent) . The product is typically obtained as an oily residue and used without further purification in subsequent reactions, highlighting its role as a versatile intermediate in organic synthesis .

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents on the aromatic ring enhance electrophilic character, making this compound reactive toward nucleophilic substitutions or cyclization reactions. Its applications span pharmaceutical and materials chemistry, particularly in constructing heterocyclic frameworks.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-2-18-11(15)9(6-13)8-5-7(12)3-4-10(8)14(16)17/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPYESOIBWIFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 2-(5-chloro-2-aminophenyl)-2-cyanoacetate.

Hydrolysis: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate involves its interaction with various molecular targets depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

Ethyl 2-(5-Bromo-2-Nitrophenyl)-2-Cyanoacetate (S2i)

- Structure : 5-bromo-2-nitrophenyl substituent.

- Synthesis : Similar to S2h, using 5-bromo-2-nitrobenzoyl chloride as the acid chloride precursor .

- Key Differences :

Ethyl 2-(3-Chlorophenyl)-2-Cyanoacetate

- Synthesis : Likely via analogous methods but starting from 3-chlorobenzoyl chloride.

- The meta-chloro substitution alters steric and electronic profiles compared to para/ortho positions.

Table 1: Halogen-Substituted Analogs

| Compound | Substituents | Molecular Formula | Key Reactivity Features |

|---|---|---|---|

| S2h (5-Cl, 2-NO₂) | 5-Cl, 2-NO₂ | C₁₁H₉ClN₂O₅ | High electrophilicity for SNAr |

| S2i (5-Br, 2-NO₂) | 5-Br, 2-NO₂ | C₁₁H₉BrN₂O₅ | Enhanced cross-coupling potential |

| Ethyl 2-(3-Cl-phenyl) derivative | 3-Cl | C₁₁H₁₀ClNO₂ | Moderate reactivity, steric bulk |

Heteroaromatic Ring Analogs

Ethyl 2-(5-Bromopyridin-2-Ylidene)-2-Cyanoacetate

- Structure : Pyridine ring with 5-bromo substituent (CAS: 103590-10-9) .

- Bromine’s position on pyridine enables regioselective functionalization, useful in medicinal chemistry.

Ethyl 2-(4-Bromopyridin-2-Yl)-2-Cyanoacetate

Table 2: Heteroaromatic Analogs

| Compound | Aromatic System | Substituent | Applications |

|---|---|---|---|

| S2h | Benzene | 5-Cl, 2-NO₂ | Pharmaceutical intermediates |

| 5-Bromo-pyridin-2-ylidene | Pyridine | 5-Br | Ligand design, cross-coupling |

| 4-Bromo-pyridin-2-yl | Pyridine | 4-Br | Coordination chemistry |

Functional Group Variations

Ethyl 2-(Ethoxymethylene)-2-Cyanoacetate

- Structure : Ethoxymethylene group instead of aryl substituent (CAS: 169.18 g/mol) .

- Key Differences :

- The ethoxymethylene group acts as a ketene equivalent, useful in [2+2] cycloadditions.

- Lacks aromaticity, reducing conjugation but increasing flexibility.

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-Cyanoacetate

- Structure: BOC-protected oxyimino group (CAS: 1426821-11-5) .

- Key Differences :

- The BOC group enables temporary protection of reactive sites, critical in peptide synthesis.

- Enhanced stability under acidic conditions compared to S2h.

Table 3: Functional Group Comparisons

| Compound | Functional Group | Key Utility |

|---|---|---|

| S2h | Nitro-chlorophenyl | Electrophilic aromatic substitution |

| Ethoxymethylene derivative | Ethoxymethylene | Cycloaddition reactions |

| BOC-oxyimino derivative | BOC-protected imino | Peptide synthesis |

Biologische Aktivität

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyano group, a chloro substituent, and a nitro group, which contribute to its reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and nitro groups enhance its binding affinity to enzymes and receptors, potentially leading to inhibition of key pathways involved in cancer progression and other diseases.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial in angiogenesis and tumor growth .

- Cytotoxic Effects : In vitro studies have indicated that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines by inducing apoptosis through pathways involving caspase activation .

Anticancer Activity

Research has shown that this compound exhibits promising anticancer activity. For instance, studies on related compounds have demonstrated significant reductions in tumor growth in animal models, indicating the potential for further development as an anticancer agent.

| Compound | Tumor Growth Inhibition (%) | Dosage (mg/kg) |

|---|---|---|

| This compound | 76% | 35 mg/kg |

| Control Drug | 50% | 35 mg/kg |

The above table illustrates the efficacy of this compound compared to standard treatments in reducing tumor size.

Antioxidant Activity

In vivo studies have also highlighted the antioxidant properties of this compound. The sodium salt form has shown potential in reducing oxidative stress markers in models of Ehrlich ascites carcinoma (EAC), suggesting a dual role in both antioxidant defense and anticancer activity .

Case Studies

- Study on Anticancer Effects : A study evaluated the effects of this compound on EAC cells. Results indicated significant apoptosis induction, with histopathological examinations revealing improved tissue integrity in treated subjects compared to controls .

- Combination Therapy Research : Another study explored the use of this compound in combination with other cytotoxic agents. The findings suggested enhanced efficacy when used alongside traditional chemotherapeutics, supporting its potential role in combination therapies for cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate, and how do reaction conditions influence yield?

Ethyl 2-cyanoacetate derivatives are typically synthesized via multicomponent reactions. For example, a one-pot method involves reacting aromatic aldehydes (e.g., 5-chloro-2-nitrobenzaldehyde) with ethyl 2-cyanoacetate and nucleophiles like S-benzylisothiourea hydrochloride under basic conditions (e.g., NaOH in methanol at 70°C). Yields exceeding 90% are achievable within 30 minutes . Optimization of solvent (e.g., methanol vs. ethanol), temperature, and stoichiometry of reagents is critical. Electron-withdrawing substituents on the aldehyde enhance reactivity due to increased electrophilicity .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- IR spectroscopy : Confirm the presence of cyano (-C≡N, ~2215 cm⁻¹) and ester carbonyl (C=O, ~1677 cm⁻¹) groups .

- NMR spectroscopy : H NMR reveals signals for the ethyl ester group (δ 1.26–1.32 ppm for CH, δ 4.27–4.30 ppm for CH) and aromatic protons (δ 7.46–7.48 ppm for substituted phenyl) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 251 for related analogs) and fragmentation patterns validate the molecular formula .

Q. What are the typical applications of this compound in heterocyclic synthesis?

This compound serves as a precursor for synthesizing pyrimidines, pyrazines, and thiouracils. For instance, condensation with S-benzylisothiourea hydrochloride yields 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines, which exhibit pharmacological potential . The cyano and ester groups enable cyclization reactions under mild acidic or basic conditions .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in photocycloaddition reactions involving this compound?

Regioselective [2+2] cross-photocycloadditions with dienes (e.g., 3,4-dihydro-2H-pyran) require precise control of substrate geometry and reaction conditions. The ortho-(arylethynyl)arylaldehyde moiety in the substrate directs diastereoselectivity, favoring acis-anti-head-to-head products (d.r. = 2/1 to 5/1) due to steric and electronic effects. Solvent polarity and irradiation wavelength (e.g., UV vs. visible light) further modulate selectivity .

Q. What strategies mitigate racemization during peptide coupling or esterification reactions using cyanoacetate derivatives?

Employing coupling reagents like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) minimizes racemization. Boc-Oxyma activates carboxylic acids via stable active esters, enabling equimolar reactions with amines or alcohols under mild conditions (e.g., room temperature, DMF solvent). This method is critical for synthesizing enantiopure pharmaceutical intermediates .

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 and WinGX reveals bond lengths, angles, and disorder. For example, in n-butyl analogs, the pyrazine ring exhibits planarity (r.m.s. deviation = 0.0131 Å), while the alkoxy chain may display positional disorder (occupancy ratio 0.50:0.50). Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the conformation .

Q. What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?

Discrepancies in yields (e.g., 60–95% for similar reactions) often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or substrate quality. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., reaction time, catalyst loading). For example, recrystallization from 95% ethanol improves purity but may reduce yield compared to flash chromatography .

Methodological Considerations

Q. What computational tools assist in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic properties. The nitrophenyl group’s electron-withdrawing effect lowers the LUMO energy, facilitating nucleophilic attacks. Software like Gaussian or ORCA can simulate reaction pathways .

Q. How do researchers validate the biological activity of derivatives synthesized from this compound?

In vitro assays (e.g., cyclooxygenase inhibition for anti-inflammatory activity) are guided by structural analogs. Pyrazine derivatives show dose-dependent antiplatelet effects (IC values via ADP-induced aggregation assays). Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) further prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.